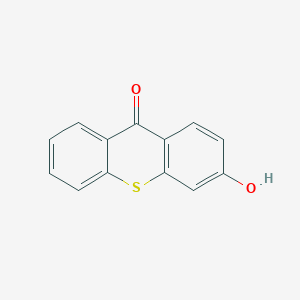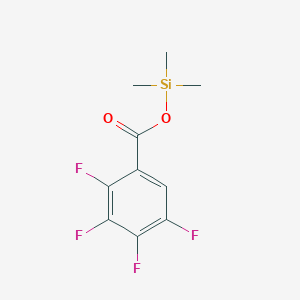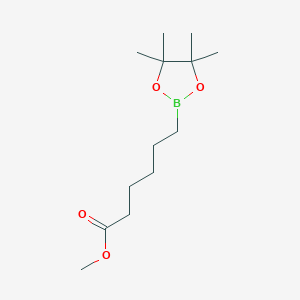
Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is an organoboron compound with the molecular formula C13H25BO4. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a hexanoate ester group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate can be synthesized through a borylation reaction. One common method involves the reaction of 6-bromohexanoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronate ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, such as palladium(II) acetate, are commonly used in cross-coupling reactions, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted hexanoate derivatives through cross-coupling reactions.
科学的研究の応用
Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drug candidates and medicinal chemistry research.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate primarily involves its role as a boronate ester in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds by acting as a nucleophile. In the presence of a palladium catalyst, the boronate ester undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
類似化合物との比較
Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate can be compared with other boronate esters, such as:
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
The uniqueness of this compound lies in its hexanoate ester group, which provides distinct reactivity and solubility properties compared to other boronate esters. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
特性
分子式 |
C13H25BO4 |
|---|---|
分子量 |
256.15 g/mol |
IUPAC名 |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate |
InChI |
InChI=1S/C13H25BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9-11(15)16-5/h6-10H2,1-5H3 |
InChIキー |
CPALSUPPEXYMCB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)

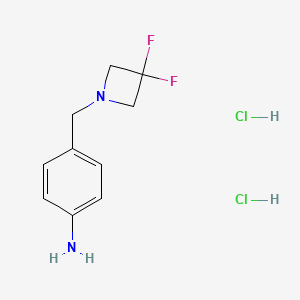

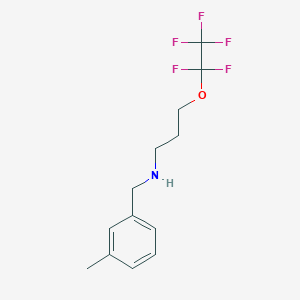
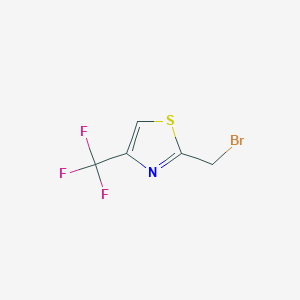
![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
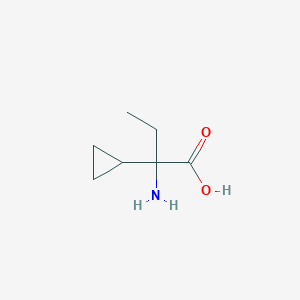
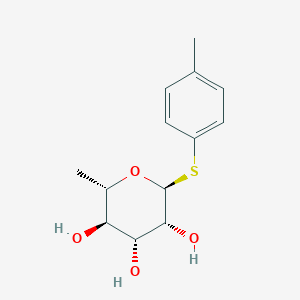
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)
![4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]](/img/structure/B11761979.png)

